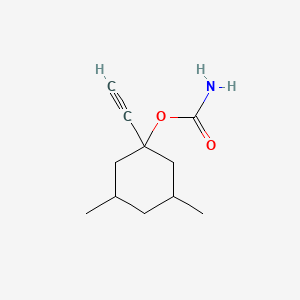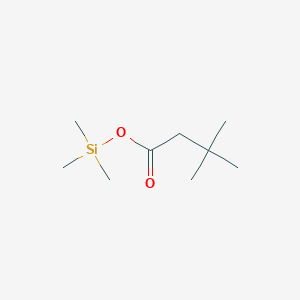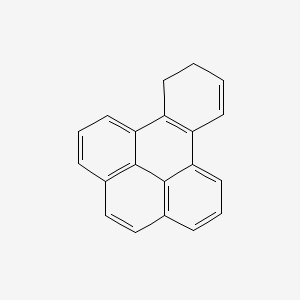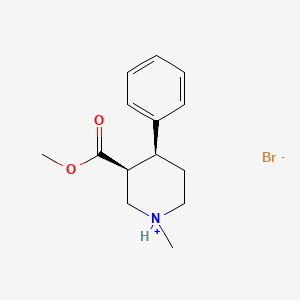
3,5-Dimethyl-1-ethynylcyclohexyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1-ethynylcyclohexyl carbamate is a chemical compound with the molecular formula C11H17NO2 It is known for its unique structure, which includes a cyclohexyl ring substituted with ethynyl and dimethyl groups, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-ethynylcyclohexyl carbamate typically involves the reaction of 3,5-dimethylcyclohexanol with ethynyl carbamate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the carbamate ester. The process may involve steps such as:
Formation of 3,5-dimethylcyclohexanol: This can be achieved through the hydrogenation of 3,5-dimethylphenol.
Reaction with ethynyl carbamate: The 3,5-dimethylcyclohexanol is then reacted with ethynyl carbamate in the presence of a catalyst, such as a base or an acid, to form the desired carbamate ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethyl-1-ethynylcyclohexyl carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or other derivatives.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1-ethynylcyclohexyl carbamate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-1-ethynylcyclohexyl carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The ethynyl group can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Cyclohexanol, 1-ethynyl-3,5-dimethyl, carbamate: A closely related compound with similar structural features.
Carbamic acid, 3,5-dimethyl-1-ethynylcyclohexyl ester: Another similar compound with slight variations in functional groups.
Uniqueness: 3,5-Dimethyl-1-ethynylcyclohexyl carbamate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Propiedades
Número CAS |
63884-48-0 |
|---|---|
Fórmula molecular |
C11H17NO2 |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
(1-ethynyl-3,5-dimethylcyclohexyl) carbamate |
InChI |
InChI=1S/C11H17NO2/c1-4-11(14-10(12)13)6-8(2)5-9(3)7-11/h1,8-9H,5-7H2,2-3H3,(H2,12,13) |
Clave InChI |
IWXFPCQUGQFOCN-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)(C#C)OC(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester](/img/structure/B13768416.png)


![3,3'-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid](/img/structure/B13768419.png)



![Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768436.png)
![Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13768445.png)
![3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine](/img/structure/B13768453.png)


